2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a pyrazolo-pyrimidinone derivative featuring a 2,4-dimethylphenyl substituent on the pyrazole ring and an N-[2-(trifluoromethyl)phenyl]acetamide moiety. Its core structure combines a bicyclic heteroaromatic system with polar and lipophilic substituents, making it a candidate for therapeutic or agrochemical applications. Key features include:
- Pyrazolo[3,4-d]pyrimidinone core: Provides a rigid scaffold for target binding.
- 2,4-Dimethylphenyl group: Enhances steric bulk and lipophilicity.
- Trifluoromethylphenyl acetamide: Contributes to metabolic stability and electronic effects via the strong electron-withdrawing CF₃ group.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c1-13-7-8-18(14(2)9-13)30-20-15(10-27-30)21(32)29(12-26-20)11-19(31)28-17-6-4-3-5-16(17)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRPRDAQRGCXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolopyrimidine Core Assembly
The pyrazolo[3,4-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 5-amino-1-(2,4-dimethylphenyl)pyrazole with β-ketoesters or equivalent carbonyl donors. A modified protocol from pyrazolo[1,5-a]pyrimidine syntheses involves:
- Ester Reduction : Sodium borohydride reduces ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate to the corresponding alcohol (99% yield).
- Oxidation : Dess–Martin periodinane oxidizes the alcohol to an aldehyde (46% yield).
- Reductive Amination : Sodium triacetoxyborohydride mediates coupling between the aldehyde and 2-(trifluoromethyl)aniline (63–84% yield).
For the target compound, 5-amino-1-(2,4-dimethylphenyl)pyrazole reacts with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux) to form the 4-oxo-pyrazolopyrimidine core. This step achieves 72–78% yield after recrystallization in ethanol.
Acetamide Side-Chain Introduction
The N-[2-(trifluoromethyl)phenyl]acetamide moiety is installed via nucleophilic acyl substitution:
- Chloroacetylation : Treat the pyrazolopyrimidine core with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (0°C to room temperature, 4 h, 85% yield).
- Aminolysis : React the chloro intermediate with 2-(trifluoromethyl)aniline in acetonitrile at 60°C for 12 h (68% yield).
One-Pot Catalytic Methods
A streamlined approach using molecular iodine (10 mol%) in dimethyl sulfoxide (DMSO) at 100°C for 3 h enables single-step formation of the pyrazolopyrimidine core. The mechanism involves:
- Iodine Activation : Electrophilic activation of imine bonds in N,N’-bis(arylmethylidene)arylmethan derivatives.
- Cyclization : Nucleophilic attack by the enamine nitrogen, followed by aromatization to yield the pyrazolopyrimidine.
Optimized Conditions :
Characterization and Analytical Techniques
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
- Melting Point : 214–216°C (uncorrected).
Optimization Strategies
Solvent and Catalyst Screening
Impurity Control
- Byproduct Mitigation : Use stoichiometric HNO₃/H₂SO₄ during nitration steps to minimize N-oxide formation.
- Purification : Recrystallization in ethanol/water (3:1) removes unreacted aniline derivatives.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Time | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step | 4 | 52–58% | 48–72 h | Moderate |
| One-Pot (I₂) | 1 | 85% | 3 h | High |
The iodine-catalyzed one-pot method outperforms multi-step approaches in yield and time efficiency but requires stringent solvent (DMSO) and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can result in derivatives with different substituents.
Scientific Research Applications
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo-Pyrimidinone Derivatives
The target compound differs from analogs primarily in the substituents on the pyrazole and phenyl rings. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
a) Substituent Effects on Physicochemical Properties
- 2,4-Dimethylphenyl vs. Fluorine’s electron-withdrawing effect in ’s analog may enhance hydrogen bonding or dipole interactions vs. the electron-donating methyl groups in the target compound .
Trifluoromethylphenyl Acetamide :
- Common in both the target compound and ’s analog, the CF₃ group enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
Biological Activity
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
The structure of the compound features a pyrazolo[3,4-d]pyrimidine core, known for its ability to interact with various biological targets. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential as an ATP competitive inhibitor against several kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Compound 5i , a related pyrazolo derivative, demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC50 values ranging from 0.3 to 24 µM. In vitro studies on MCF-7 breast cancer cells showed that it effectively inhibited tumor growth and induced apoptosis .
- Another study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives could halt cell cycle progression and induce apoptosis in cancer cell lines such as MDA-MB-468 by increasing caspase-3 levels significantly .
Other Biological Activities
Beyond anticancer effects, pyrazolo compounds have been noted for various other pharmacological activities:
- Antimicrobial : Pyrazoles have shown antibacterial and antifungal properties .
- Anti-inflammatory : Some derivatives have exhibited anti-inflammatory effects comparable to standard treatments .
- Neuroprotective : Certain compounds within this class have demonstrated neuroprotective capabilities .
Case Studies
Several studies have explored the biological efficacy of related compounds:
- Study on Antitumor Activity : A series of new derivatives were synthesized and evaluated against human breast adenocarcinoma cell lines. The most active derivative exhibited an IC50 of 23 µM compared to doxorubicin .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo[3,4-d]pyrimidines revealed that modifications at specific positions on the scaffold could enhance selectivity and potency against cancer targets .
Table 1: Summary of Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 5i | EGFR | 0.3 | Dual inhibitor |
| 5i | VEGFR-2 | 7.60 | Dual inhibitor |
| 13a | MCF7 | 23 | Antitumor activity |
| 12b | MDA-MB-468 | N/A | Induces apoptosis |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors, followed by functionalization of substituents. Key steps include:
- Core formation : Cyclization of pyrazole derivatives with chlorophenyl or trifluoromethylphenyl precursors under basic conditions (e.g., triethylamine) .
- Acetamide coupling : Amidation reactions using chloroacetamide intermediates and aromatic amines, optimized via reflux in polar aprotic solvents (e.g., DMF) with catalytic bases .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction yields (~40-60%) can be improved by adjusting temperature (80-120°C) and solvent polarity .
Q. What spectroscopic and computational methods are used for structural characterization?
- NMR : H and C NMR identify substituent positions, with aromatic protons appearing at δ 7.1-8.3 ppm and carbonyl signals at δ 165-170 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 443.4) .
- X-ray crystallography : Resolves stereochemistry of the pyrazolo[3,4-d]pyrimidine core and acetamide linkage .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer : IC values of 0.5-5 µM in leukemia (K562) and breast cancer (MCF-7) cell lines via topoisomerase II inhibition .
- Anti-inflammatory : Reduces TNF-α production by 50% at 10 µM in macrophage assays .
- Antiviral : Moderate activity against HSV-1 (EC = 12 µM) due to helicase inhibition .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance potency and selectivity?
- Substituent variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate target binding. For example, trifluoromethoxy analogs show 3x higher kinase inhibition .
- Scaffold hopping : Compare pyrazolo[3,4-d]pyrimidine with pyrrolo[3,2-d]pyrimidine cores to assess rigidity effects on binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser89 of EGFR) .
Q. What biophysical techniques are suitable for studying target interactions and resolving binding discrepancies?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (/) with immobilized targets (e.g., EGFR). Reported = 120 nM .
- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions, revealing entropy-driven binding for hydrophobic pockets .
- Cryo-EM : Resolves binding conformations in membrane-bound targets (e.g., GPCRs) when X-ray structures are unavailable .
Q. How can contradictory activity data across assays be systematically analyzed?
- Assay validation : Compare results across orthogonal platforms (e.g., cell viability vs. enzymatic inhibition assays) to rule out false positives .
- Metabolic stability : Test cytochrome P450-mediated degradation (e.g., CYP3A4 t = 15 min) to explain reduced in vivo efficacy .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) to ensure consistent bioavailability in cellular vs. biochemical assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
